(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a vinyl group attached to the phenyl ring, which is further connected to the amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-vinylbenzaldehyde.
Aldol Condensation: The 4-vinylbenzaldehyde undergoes aldol condensation with glycine to form the corresponding β-hydroxy amino acid.
Reduction: The β-hydroxy amino acid is then reduced to yield the desired (S)-2-Amino-3-(4-vinylphenyl)propanoic acid.
Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Reagents like acyl chlorides or anhydrides are used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl derivatives.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The vinyl group allows for covalent bonding with nucleophilic sites on enzymes or receptors, leading to modulation of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-ethylphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-methylphenyl)propanoic acid hydrochloride
- (S)-2-Amino-3-(4-phenyl)propanoic acid hydrochloride
Uniqueness
(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride is unique due to the presence of the vinyl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVXLTIZNTJQ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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